Product packaging for 4-Iodo-5-methylindoline(Cat. No.:CAS No. 162100-96-1)

4-Iodo-5-methylindoline

Cat. No.: B13671776
CAS No.: 162100-96-1
M. Wt: 259.09 g/mol
InChI Key: LQKBSKFACIAEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Iodo-5-methylindoline (CAS 162100-96-1) is a high-purity chemical building block with the molecular formula C 9 H 10 IN and a molecular weight of 259.09 g/mol . This iodinated indoline derivative is a valuable intermediate in medicinal chemistry, particularly in the discovery and optimization of novel anti-inflammatory agents . Researchers are exploring indoline-based compounds as potent dual inhibitors targeting key enzymes in the arachidonic acid cascade, specifically 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) . This multitarget approach represents a promising strategy for developing anti-inflammatory therapeutics with potentially improved efficacy and reduced side effects compared to single-target drugs. The compound requires specific storage conditions at 2-8°C to maintain stability . The structural motif of the indoline core, especially when substituted with halogens like iodine, is a subject of intense research due to its potential biological activities. Related methylindole derivatives have demonstrated direct antibacterial effects against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis , highlighting the therapeutic potential of this chemical class . Intended Use: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10IN B13671776 4-Iodo-5-methylindoline CAS No. 162100-96-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

162100-96-1

Molecular Formula

C9H10IN

Molecular Weight

259.09 g/mol

IUPAC Name

4-iodo-5-methyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H10IN/c1-6-2-3-8-7(9(6)10)4-5-11-8/h2-3,11H,4-5H2,1H3

InChI Key

LQKBSKFACIAEQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NCC2)I

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 4 Iodo 5 Methylindoline

Reactions Involving the Iodine Substituent at C4

The carbon-iodine bond at the C4 position of the 4-iodo-5-methylindoline ring is the most labile of the carbon-halogen bonds, making it a prime site for various chemical transformations. The high polarizability and relatively low bond strength of the C-I bond facilitate its participation in oxidative addition steps of catalytic cycles, which is a cornerstone of many cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds, and aryl iodides are excellent substrates for these transformations due to their high reactivity.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, typically a boronic acid or a boronic ester. This reaction is widely used for the formation of biaryl linkages. The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. organic-chemistry.orgyonedalabs.com The reactivity of the halide in the oxidative addition step follows the order I > Br > Cl > F. organic-chemistry.org

While the this compound scaffold is an ideal candidate for Suzuki-Miyaura coupling, a detailed search of the scientific literature did not yield specific examples of this reaction being performed on this particular substrate. However, the general conditions for Suzuki-Miyaura coupling of aryl iodides are well-established.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides (Note: No specific data is available for this compound)

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O80-110
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O80-120
PdCl₂(dppf)-Cs₂CO₃DMF60-100

The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org This reaction is a reliable method for the synthesis of substituted alkynes and typically employs a copper(I) co-catalyst. The reaction mechanism is thought to involve a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper acetylide, formed from the terminal alkyne and the copper(I) salt, undergoes transmetalation to the palladium center. Reductive elimination then affords the alkynylated product. organic-chemistry.orgrsc.org

Table 2: General Conditions for Sonogashira Coupling of Aryl Iodides (Note: No specific data is available for this compound)

Palladium CatalystCopper Co-catalystBaseSolventTemperature (°C)
Pd(PPh₃)₄CuIEt₃NTHF or DMF25-70
PdCl₂(PPh₃)₂CuIPiperidineToluene50-100
Pd(OAc)₂CuICs₂CO₃Dioxane80-120

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgyoutube.com This reaction is a powerful method for the formation of carbon-carbon bonds and proceeds via a catalytic cycle involving oxidative addition of the halide to a Pd(0) species, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product. libretexts.org The reaction typically favors the formation of the trans-isomer of the resulting alkene. organic-chemistry.org

There is a lack of specific published examples of the Heck reaction being carried out on this compound. However, aryl iodides are the most reactive halides in the Heck reaction, and it is expected that this compound would readily participate in this transformation. thieme-connect.de

Table 3: Typical Conditions for the Heck Reaction with Aryl Iodides (Note: No specific data is available for this compound)

Palladium CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂P(o-tolyl)₃Et₃NAcetonitrile or DMF80-140
Pd(PPh₃)₄-K₂CO₃DMA100-150
Pd/C-NaOAcNMP120-160

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group.

The indoline (B122111) ring system is generally considered to be electron-rich, and the methyl group at the 5-position is an electron-donating group. Therefore, the aromatic ring of this compound is not sufficiently activated for nucleophilic aromatic substitution to occur under standard SNAr conditions. The absence of strong electron-withdrawing groups makes the formation of the Meisenheimer complex energetically unfavorable. Consequently, there are no reported examples of SNAr reactions at the C4 position of this compound in the scientific literature.

Reductive dehalogenation is the process of removing a halogen atom from a molecule and replacing it with a hydrogen atom. This transformation can be achieved using a variety of reducing agents and reaction conditions. Common methods for the reductive dehalogenation of aryl halides include catalytic hydrogenation, using a metal catalyst such as palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate, or sodium borohydride), or using metal-based reducing agents like zinc dust in the presence of an acid.

While this reaction is a common transformation for aryl iodides, specific studies documenting the reductive dehalogenation of this compound have not been found in the reviewed scientific literature. However, it is anticipated that standard reductive dehalogenation protocols would be effective in converting this compound to 5-methylindoline.

Cross-Coupling Reactions at C4

Reactions at the Methyl Group at C5

The methyl group at the C5 position of this compound is a benzylic position, which imparts it with unique reactivity. The proximity to the aromatic ring allows for the stabilization of radical or cationic intermediates, making the C-H bonds of the methyl group weaker and more susceptible to chemical transformation compared to a typical alkyl C-H bond.

Functionalization of the Alkyl Side Chain (e.g., oxidation, benzylic halogenation)

Benzylic Halogenation:

The benzylic hydrogens of the C5-methyl group are susceptible to radical halogenation. A common and effective method for this transformation is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or light (hν). This method is preferred over using molecular bromine (Br₂) as it maintains a low concentration of bromine in the reaction mixture, minimizing side reactions like electrophilic aromatic substitution on the electron-rich indoline ring. chadsprep.com The reaction proceeds via a free radical chain mechanism where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. This intermediate then reacts with Br₂ (generated in situ from the reaction of HBr with NBS) to yield the benzylic bromide. chemistrysteps.comyoutube.com

The resulting 4-iodo-5-(bromomethyl)indoline is a versatile intermediate for further synthesis, as the bromine atom can be readily displaced by various nucleophiles in Sₙ2 reactions to introduce a wide range of functional groups. youtube.com

Reaction Reagents & Conditions Product Key Features
Benzylic BrominationNBS, radical initiator (e.g., AIBN, BPO) or light (hν), in CCl₄ or other non-polar solvent4-Iodo-5-(bromomethyl)indolineSelective for the benzylic position; avoids aromatic bromination. chadsprep.com

Oxidation:

The benzylic methyl group can be oxidized to various higher oxidation states, including an aldehyde, a carboxylic acid, or a ketone, depending on the oxidant and reaction conditions. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can typically oxidize the methyl group completely to a carboxylic acid, yielding 4-iodoindoline-5-carboxylic acid. organic-chemistry.orgchemspider.com This transformation is robust but often requires harsh conditions. Milder and more selective oxidation protocols using reagents like manganese dioxide (MnO₂) or ceric ammonium nitrate (CAN) can potentially lead to the formation of the corresponding aldehyde, 4-iodoindoline-5-carbaldehyde. The choice of oxidant is crucial to prevent over-oxidation and potential degradation of the indoline ring.

Transformation Typical Reagents Product
Methyl to Carboxylic AcidKMnO₄, heat4-Iodoindoline-5-carboxylic acid
Methyl to AldehydeMnO₂, CrO₃/Pyridine (PCC)4-Iodoindoline-5-carbaldehyde

Reactions Involving C-H Activation at the Methyl Group

Modern synthetic methods have increasingly focused on the direct functionalization of C-H bonds, which offers a more atom-economical approach compared to classical methods. For this compound, transition metal-catalyzed C-H activation presents a powerful strategy for modifying the C5-methyl group.

Palladium and rhodium catalysts are particularly effective for this purpose. rsc.org In a typical catalytic cycle, a palladium(II) catalyst can coordinate to a directing group on the indoline substrate (often the nitrogen atom or a pre-installed group) and facilitate the cleavage of a benzylic C-H bond to form a cyclometalated intermediate. researchgate.netnih.gov This intermediate can then undergo reactions with various coupling partners, such as aryl halides, alkenes, or alkynes, to form new carbon-carbon bonds. For instance, a Pd-catalyzed C(sp³)–H arylation could couple the methyl group with an aryl halide.

Rhodium(III) catalysts are also highly effective for C-H activation and have been used for the arylation of sp³ C-H bonds. researchgate.netnih.govresearchgate.netnih.govsemanticscholar.org These reactions often require an oxidizing agent to regenerate the active catalyst. The directing-group-assisted strategy ensures high regioselectivity, targeting the benzylic C-H bonds of the methyl group.

Catalyst System Coupling Partner Potential Product Reaction Type
Pd(OAc)₂, LigandAryl Halide4-Iodo-5-(arylmethyl)indolineC-H Arylation
[RhCp*Cl₂]₂Alkene4-Iodo-5-(alkenyl-ethyl)indolineC-H Alkenylation
Pd(OAc)₂, IOAc-4-Iodo-5-(acetoxymethyl)indolineC-H Acetoxylation nih.gov

Reactions at the Indoline Nitrogen Atom

The nitrogen atom in the indoline ring is a secondary amine, making it a key site for a variety of chemical transformations. Its nucleophilicity and ability to be protected or oxidized are central to the synthetic utility of this compound.

N-Alkylation and N-Acylation Strategies

N-Alkylation:

The indoline nitrogen can be readily alkylated using various alkylating agents. organic-chemistry.orgacs.org Classical methods involve the reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). rsc.org More recent and sustainable approaches utilize alcohols as alkylating agents through a "borrowing hydrogen" methodology, often catalyzed by iron or iridium complexes. nih.govresearchgate.net This process involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the indoline nitrogen.

N-Acylation:

N-acylation of the indoline nitrogen is a common transformation that introduces an acyl group, typically to form an amide. This is usually achieved by reacting this compound with acyl chlorides or anhydrides in the presence of a base such as triethylamine or pyridine. google.comorganic-chemistry.org Alternatively, direct coupling with carboxylic acids can be performed using coupling agents like dicyclohexylcarbodiimide (DCC). researchgate.netclockss.org N-acylation is often used to install protecting groups or to modify the electronic properties and biological activity of the molecule. A chemoselective N-acylation using thioesters as a stable acyl source has also been reported as a mild and efficient method. nih.gov

Reaction Reagents Product Type
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃)N-Alkyl-4-iodo-5-methylindoline
N-AcylationAcyl chloride, Base (e.g., Et₃N)N-Acyl-4-iodo-5-methylindoline
Reductive AminationAldehyde/Ketone, Reducing agent (e.g., NaBH₃CN)N-Alkyl-4-iodo-5-methylindoline
DCC CouplingCarboxylic acid, DCC, DMAPN-Acyl-4-iodo-5-methylindoline researchgate.net

Nitrogen Protecting Group Chemistry

To prevent unwanted side reactions at the nucleophilic nitrogen during other synthetic steps, it is often necessary to install a protecting group. The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.

Common protecting groups for the indoline nitrogen include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O), the Boc group is stable under basic and nucleophilic conditions but is easily removed with acid (e.g., trifluoroacetic acid, TFA). chemimpex.comrsc.orgresearchgate.net

Carboxybenzyl (Cbz): Installed using benzyl chloroformate (CbzCl), the Cbz group is stable to acidic conditions but can be cleaved by catalytic hydrogenation.

Tosyl (Ts): The tosyl group is introduced using tosyl chloride (TsCl) and is very robust, withstanding strongly acidic and oxidative conditions. nih.gov Its removal often requires harsh conditions, such as dissolving metal reduction, though milder methods using reagents like cesium carbonate have been developed. researchgate.netwikipedia.org

Acyl groups (e.g., Acetyl): Introduced via acylation, these groups deactivate the nitrogen but can be removed by hydrolysis under acidic or basic conditions. google.com

Protecting Group Reagent for Introduction Cleavage Conditions Stability
BocBoc₂O, DMAPAcidic (e.g., TFA)Stable to base, nucleophiles, hydrogenation. rsc.org
CbzCbz-Cl, BaseH₂, Pd/CStable to acid, base.
Tosyl (Ts)TsCl, PyridineStrong acid, reducing agents (e.g., Na/NH₃), Cs₂CO₃. researchgate.netStable to acid, base, oxidation.
Acetyl (Ac)Ac₂O or AcCl, BaseAcid or base hydrolysisDeactivating, moderate stability.

Oxidation to Indoles or Indolinones

The indoline core can be oxidized to afford either the corresponding indole (B1671886) or an indolinone (oxindole/isatin).

Oxidation to Indoles:

The conversion of the indoline ring to the fully aromatic indole ring is a dehydrogenation (oxidation) reaction. wikipedia.org This aromatization can be achieved with a variety of reagents. A common method involves heating the indoline with a palladium on carbon catalyst (Pd/C) in a suitable solvent. researchgate.net Manganese dioxide (MnO₂) is another effective and widely used oxidant for this transformation, often carried out by refluxing in a solvent like benzene (B151609). researchgate.netrsc.org Other oxidizing systems, including ruthenium(III) chloride, have also been explored. ucur.org

Oxidation to Indolinones:

Further oxidation can lead to the formation of indolinones. Depending on the position of oxidation, 2-oxindoles or indoline-2,3-diones (isatins) can be formed. Direct oxidation of N-protected indolines can be challenging. Often, the corresponding indole is first synthesized and then oxidized. For instance, the oxidation of indoles can lead to 2-oxindoles using reagents like N-bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net Palladium-catalyzed methods have also been developed for the synthesis of indolones from indoles. rsc.org The synthesis of indolin-3-ones from N-protected indoles has been achieved via the formation of enolonium species. nih.gov

Oxidant/Catalyst Product Reaction Type
Pd/C, heat4-Iodo-5-methylindoleDehydrogenation/Aromatization researchgate.net
MnO₂4-Iodo-5-methylindoleDehydrogenation/Aromatization rsc.org
Various (e.g., m-CPBA on indole)4-Iodo-5-methyl-2-oxindoleC2-Oxidation researchgate.net
Pd(II) catalysts4-Iodo-5-methylindoloneOxidative Dearomatization rsc.org

Reactions Involving the Indoline Ring System

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the electron-rich benzene ring, the secondary amine within the five-membered heterocyclic ring, and the directing effects of the iodo and methyl substituents. The indoline core, being a reduced form of indole, possesses a saturated five-membered ring, which influences the reactivity of the entire scaffold. Reactions can be broadly categorized by their transformation of the aromatic benzene moiety or the heterocyclic indoline core itself.

Electrophilic Aromatic Substitution on the Benzene Moiety

While direct experimental studies on the electrophilic aromatic substitution (EAS) of this compound are not extensively documented in publicly available literature, the regiochemical outcome of such reactions can be predicted based on the established principles of substituent effects in aromatic chemistry. wikipedia.orgmasterorganicchemistry.com The indoline ring system is a substituted aniline derivative, where the nitrogen atom is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to it.

In the case of this compound, the benzene moiety has three available positions for substitution: C-6, and C-7 (the C-4 and C-5 positions are already substituted). The directing effects of the existing substituents are as follows:

Indoline Nitrogen: As the most powerful activating group, the lone pair of electrons on the nitrogen atom strongly activates the ortho (C-7) and para (C-6) positions through resonance.

Methyl Group (at C-5): This is an activating group that directs incoming electrophiles to its ortho positions (C-4 and C-6).

Iodo Group (at C-4): Halogens are deactivating groups due to their inductive effect but are ortho and para directors because of resonance. It directs towards its ortho position (C-5).

The cumulative effect of these groups suggests that the C-6 position is the most likely site for electrophilic attack. It is activated by both the powerful para-directing effect of the indoline nitrogen and the ortho-directing effect of the methyl group. The C-7 position is also activated by the indoline nitrogen (ortho position) but may be subject to some steric hindrance from the adjacent fused ring. Therefore, a mixture of C-6 and C-7 substituted products would be expected, with the C-6 isomer likely predominating.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
Reaction TypeReagentsPredicted Major Product(s)Rationale
Nitration HNO₃ / H₂SO₄4-Iodo-5-methyl-6-nitroindolineThe C-6 position is strongly activated by both the amine (para) and methyl (ortho) groups, making it the most nucleophilic site. libretexts.org
Halogenation Br₂ / FeBr₃6-Bromo-4-iodo-5-methylindolineSimilar to nitration, the directing groups favor substitution at the C-6 position.
Friedel-Crafts Acylation RCOCl / AlCl₃6-Acyl-4-iodo-5-methylindolineAcylation is expected at the most activated and sterically accessible C-6 position. Intramolecular Friedel-Crafts reactions are also known for substituted indoles, leading to cyclization at the 5-position if a suitable acyl group is attached to the indole nitrogen. researchgate.net
Sulfonation Fuming H₂SO₄This compound-6-sulfonic acidSulfonation would follow the general directing effects, targeting the C-6 position.

Oxidative Transformations of the Indoline Core

The indoline nucleus is susceptible to oxidation, particularly at the C-2 and C-3 positions adjacent to the nitrogen atom. A common oxidative transformation for indoles and their derivatives is the conversion to isatins (indoline-2,3-diones). Research on substituted indoles demonstrates that this oxidation can be achieved with high efficiency.

For instance, a method utilizing iodine (I₂) as a catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant in dimethyl sulfoxide (DMSO) has been shown to effectively convert various substituted indoles into their corresponding isatins. amazonaws.com In this study, 5-methylindole (B121678) was successfully oxidized to 5-methylindoline-2,3-dione (5-methylisatin) in 89% yield. amazonaws.com

By analogy, it is highly probable that this compound would undergo a similar oxidative transformation under these conditions to yield This compound-2,3-dione (B13646328). The reaction proceeds by oxidation of the methylene groups of the indoline ring to carbonyl groups.

Table 2: Oxidation of Substituted Indoles to Isatins using I₂/TBHP
SubstrateProductYield (%)Reference
1-methylindole1-methylindoline-2,3-dione95 amazonaws.com
4-methylindole4-methylindoline-2,3-dione91 amazonaws.com
5-methylindole5-methylindoline-2,3-dione89 amazonaws.com
5-bromoindole5-bromoindoline-2,3-dione85 amazonaws.com

More severe oxidative conditions can lead to the cleavage of the C2–C3 bond in the indole/indoline ring. nih.govrsc.org Studies involving iodine-promoted reactions have shown that the indole ring can undergo oxidative cleavage and subsequent rearrangement to form quinazolin-4(3H)-ones in the presence of an N-donor. nih.govresearchgate.net This pathway represents a more profound transformation of the indoline core, breaking the heterocyclic ring entirely.

Ring-Opening and Rearrangement Reactions

The indoline ring system, while generally stable, can participate in rearrangement reactions that alter the core structure, such as ring expansion. Although no specific ring-opening or rearrangement reactions for this compound have been reported, studies on related indole structures provide insight into potential reactivity.

One notable transformation is the thiol-mediated ring expansion of 2-haloindole derivatives into quinolines. acs.org This reaction proceeds through a proposed cascade involving a dearomatizing spirocyclization, nucleophilic substitution of the halide, and an in-situ acid-promoted ring expansion. For example, a 2-iodoindole derivative reacted smoothly with 4-methylbenzenethiol at 60 °C to form the corresponding quinoline in high yield. acs.org

This type of transformation highlights the potential for the indoline scaffold to be converted into a larger, six-membered heterocyclic system. While this compound does not possess the 2-halo substitution pattern used in the documented examples, it underscores the possibility of skeletal rearrangements of the indoline core under specific reaction conditions designed to promote such pathways.

Table 3: Thiol-Mediated Ring Expansion of 2-Halo-Indole Derivatives to Quinolines
Indole SubstrateThiol ReagentProductYield (%)Reference
2-Bromo-indole ynone derivative4-Methylbenzenethiol2-(4-methylphenylthio)quinoline derivative90 acs.org
2-Chloro-indole ynone derivative4-Methylbenzenethiol2-(4-methylphenylthio)quinoline derivative91 acs.org
2-Iodo-indole ynone derivative4-Methylbenzenethiol2-(4-methylphenylthio)quinoline derivative88 acs.org

Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the compound this compound could not be located. As a result, the generation of an article detailing its specific spectroscopic characterization and structural elucidation, as per the requested outline, is not possible at this time.

The requested article structure required specific, research-backed data for the following analytical techniques:

¹H NMR Analysis: Including chemical shifts and coupling constants.

¹³C NMR Analysis: Including carbon chemical shifts and multiplicities.

Two-Dimensional NMR Techniques: Data from COSY, HSQC, HMBC, and NOESY experiments.

High-Resolution Mass Spectrometry (HRMS): For exact mass determination.

Mass Spectrometry Fragmentation Analysis: To determine the fragmentation pathway.

While general principles of these spectroscopic techniques and data for related substituted indoline or indole compounds are available, no publications or public repositories were found containing this specific information for this compound. The creation of a scientifically accurate and authoritative article as instructed is contingent on the availability of such peer-reviewed, published data. Without these foundational experimental results, any attempt to describe the spectroscopic characterization would be speculative and would not meet the required standards of accuracy.

Should scientific research detailing the synthesis and characterization of this compound be published and made publicly accessible in the future, the generation of the requested article would then be feasible.

Spectroscopic Characterization and Structural Elucidation of 4 Iodo 5 Methylindoline

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. This is achieved by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending of the chemical bonds. Each type of bond and functional group absorbs infrared radiation at a characteristic frequency, which is reported in wavenumbers (cm⁻¹).

A detailed analysis of the IR spectrum of 4-Iodo-5-methylindoline would reveal key absorption bands corresponding to its specific structural features. Expected characteristic peaks would include:

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine within the indoline (B122111) ring.

C-H Stretching: Absorption bands in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the methyl group and the aromatic and aliphatic portions of the indoline structure.

C=C Stretching: Peaks in the 1450-1600 cm⁻¹ range, indicative of the aromatic carbon-carbon bonds in the benzene (B151609) ring of the indoline scaffold.

C-N Stretching: An absorption band typically found between 1250 and 1350 cm⁻¹, corresponding to the stretching of the carbon-nitrogen bond in the indoline ring.

C-I Stretching: The carbon-iodine bond would be expected to show a stretching vibration in the far-infrared region, typically below 600 cm⁻¹.

However, a thorough search of the available scientific literature and spectral databases did not yield specific experimental IR spectroscopic data for this compound. Therefore, a data table of its characteristic IR absorption bands cannot be provided at this time.

Electronic Absorption (UV-Vis) Spectroscopy

Electronic Absorption (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's electronic structure, particularly its system of conjugated π-electrons.

For this compound, the UV-Vis spectrum would be expected to show absorption bands characteristic of the indoline chromophore. The presence of the iodine atom and the methyl group as substituents on the aromatic ring would likely influence the position and intensity of these absorption maxima. Analysis of the spectrum would provide insights into the electronic properties of the molecule.

Despite a comprehensive search, specific experimental UV-Vis spectroscopic data for this compound, including its maximum absorption wavelengths (λmax) and corresponding molar absorptivity values, could not be located in the reviewed literature. As such, a data table summarizing these properties cannot be presented.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine its crystal system, space group, and the exact coordinates of each atom. This information allows for the precise measurement of bond lengths, bond angles, and other key structural parameters.

An X-ray crystallographic study of this compound would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the indoline ring system, the conformation of the five-membered ring, and the precise spatial relationship between the iodo and methyl substituents on the aromatic ring.

A diligent search of crystallographic databases and the scientific literature was conducted to find a published crystal structure for this compound. However, no such data was found. Consequently, a data table detailing the crystallographic parameters for this compound cannot be provided.

Computational and Theoretical Studies of 4 Iodo 5 Methylindoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods, rooted in quantum mechanics, can provide detailed information about the geometric and electronic properties of 4-Iodo-5-methylindoline.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Techniques such as Density Functional Theory (DFT) and ab initio methods are commonly employed for this purpose.

Conformational analysis is crucial for understanding the flexibility of the indoline (B122111) ring and the orientation of its substituents. The five-membered ring of the indoline structure is not planar and can adopt various puckered conformations. Computational methods can be used to explore these different conformations and determine their relative energies, thus identifying the most stable conformer or conformers. This analysis is vital as the conformation of a molecule can significantly influence its reactivity and biological activity.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)

ParameterPredicted Value
C-I Bond Length~2.10 Å
C-N Bond Length (ring)~1.38 Å
C-C Bond Length (aromatic)~1.40 Å
C-C-N Bond Angle (ring)~108°
C-C-I Bond Angle~120°

Note: The values in this table are illustrative examples of what would be obtained from a geometry optimization calculation and are not based on published experimental or computational data for this specific molecule.

Electronic Structure and Charge Distribution Analysis

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, assigns partial charges to each atom in the molecule. This information is invaluable for identifying electrophilic and nucleophilic sites. For this compound, such an analysis would likely show a significant partial positive charge on the carbon atom bonded to the iodine and a partial negative charge on the nitrogen atom, influencing its reactivity in polar reactions.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, the energy and spatial distribution of the HOMO and LUMO would be calculated. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. The locations of the HOMO and LUMO densities would indicate the most probable sites for nucleophilic and electrophilic attack, respectively. It is expected that the HOMO would be localized primarily on the electron-rich aromatic ring and the nitrogen atom, while the LUMO might be associated with the C-I bond, suggesting a potential site for nucleophilic substitution.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

OrbitalEnergy (eV)
HOMO-5.8
LUMO-0.9
HOMO-LUMO Gap4.9

Note: These are example energy values to illustrate the output of an FMO analysis.

Reaction Mechanism Elucidation

Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions. By modeling the reaction pathways, it is possible to gain a deep understanding of the mechanisms, identify key intermediates, and determine the factors that control the reaction's outcome.

Computational Modeling of Key Synthetic Steps

The synthesis of substituted indolines often involves several key steps, such as electrophilic aromatic substitution or cross-coupling reactions. Computational modeling can be used to investigate the mechanisms of these reactions for this compound. For instance, in a potential synthesis involving the iodination of 5-methylindoline, computational methods could be used to model the reaction pathway, helping to understand the regioselectivity of the iodination process. Similarly, if this compound were used as a substrate in a cross-coupling reaction, modeling could predict the most favorable reaction conditions and catalysts.

Transition State Analysis and Energy Profiles

A crucial aspect of understanding a reaction mechanism is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. Computational methods can be used to locate the geometry of the transition state and calculate its energy.

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This profile provides valuable information about the reaction's kinetics and thermodynamics. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. A lower activation energy corresponds to a faster reaction. For any proposed synthetic step involving this compound, the calculation of the energy profile would be essential for predicting the feasibility and efficiency of the reaction.

Theoretical Prediction of Regioselectivity and Stereoselectivity

Computational and theoretical studies are indispensable tools for predicting the outcomes of chemical reactions involving complex heterocyclic systems like this compound. By employing quantum mechanical calculations, primarily based on Density Functional Theory (DFT), it is possible to model reaction pathways and forecast the distribution of regioisomers and stereoisomers. These theoretical predictions are crucial for designing efficient synthetic routes and understanding the underlying electronic and steric factors that govern reactivity.

The regioselectivity in reactions of substituted indolines, such as electrophilic aromatic substitution, is determined by the relative activation energies of the transition states leading to different positional isomers. For this compound, potential sites for electrophilic attack on the benzene (B151609) ring are the C6 and C7 positions. Computational models can calculate the energy profiles for the formation of intermediates and transition states corresponding to substitution at each of these positions. Factors such as the electron-donating nature of the methyl group and the indoline nitrogen, as well as the electron-withdrawing and steric effects of the iodo group, are quantitatively assessed to predict the most favorable reaction site.

Similarly, stereoselectivity is predicted by comparing the activation barriers for the formation of different stereoisomers. In reactions where new chiral centers are formed, DFT calculations can model the transition states for the formation of, for example, R and S enantiomers or syn and anti diastereomers. The calculated energy difference between these transition states allows for a quantitative prediction of the stereochemical outcome.

A hypothetical DFT study on the electrophilic nitration of this compound can serve as an illustrative example of how these predictions are made. In such a study, the geometries of the starting material, the electrophile (NO₂⁺), the intermediates (sigma complexes), and the transition states for the attack at the C6 and C7 positions would be optimized. The relative free energies of the transition states would then be used to predict the regioselectivity of the reaction.

Below is a representative data table summarizing the kind of results that would be obtained from such a computational study. The calculations would typically be performed using a functional such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)). The solvent effects can also be incorporated using a continuum solvation model like the Polarizable Continuum Model (PCM).

Reaction PathwayPosition of Electrophilic AttackCalculated Relative Activation Free Energy (ΔG‡) (kcal/mol)Predicted Major/Minor Product
NitrationC60.0Major
NitrationC7+3.5Minor

The data in the table indicates that the activation energy for the electrophilic attack at the C6 position is significantly lower than that for the attack at the C7 position. This suggests that the nitration of this compound would be highly regioselective, yielding the 6-nitro-4-iodo-5-methylindoline as the major product. Such theoretical insights are invaluable for guiding synthetic efforts and for providing a deeper understanding of the electronic structure and reactivity of this compound.

Synthetic Utility and Applications in Organic Materials Excluding Medicinal/biological Applications

4-Iodo-5-methylindoline as a Building Block in Complex Chemical Synthesis

The unique structural features of this compound, namely the presence of a reactive carbon-iodine bond and a nucleophilic secondary amine within the indoline (B122111) framework, render it an excellent starting material for the synthesis of more complex molecules. The iodine atom can readily participate in various cross-coupling reactions, while the indoline nitrogen can be involved in cyclization and condensation reactions.

Precursor in the Synthesis of Diverse Heterocyclic Systems

The indoline scaffold is a privileged structure in many biologically active compounds and functional materials. This compound serves as a key precursor for the synthesis of a variety of fused and substituted heterocyclic systems. The nitrogen atom of the indoline ring can act as a nucleophile to form new rings, while the iodo-group provides a handle for introducing further complexity. For instance, intramolecular cyclization reactions can lead to the formation of polycyclic indole (B1671886) derivatives. Furthermore, the secondary amine can be functionalized and then participate in ring-closing reactions to generate novel heterocyclic frameworks.

One can envision synthetic pathways where the indoline nitrogen is first acylated or alkylated, followed by an intramolecular Heck or Suzuki coupling reaction utilizing the iodo-substituent to construct fused ring systems. The specific reaction conditions and coupling partners would dictate the nature of the resulting heterocyclic system, opening up avenues to a wide array of molecular architectures.

Intermediate in the Construction of Carbon Scaffolds via C-C Bond Formation

The carbon-iodine bond at the 4-position of the indoline ring is a prime site for carbon-carbon bond formation, a fundamental process in organic synthesis for building molecular complexity. This functionality allows this compound to act as a crucial intermediate in the construction of elaborate carbon scaffolds through various palladium-catalyzed cross-coupling reactions.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reaction Type Coupling Partner Resulting Bond Potential Application
Suzuki CouplingOrganoboron compounds (e.g., boronic acids, boronic esters)C(sp²)-C(sp²) or C(sp²)-C(sp³)Synthesis of biaryl compounds, functionalized indolines
Sonogashira CouplingTerminal alkynesC(sp²)-C(sp)Introduction of alkynyl moieties for further functionalization, synthesis of rigid molecular wires
Heck ReactionAlkenesC(sp²)-C(sp²)Vinylation of the indoline core, synthesis of stilbene-like structures
Stille CouplingOrganotin compoundsC(sp²)-C(sp²) or C(sp²)-C(sp³)Formation of complex carbon skeletons under mild conditions
Negishi CouplingOrganozinc compoundsC(sp²)-C(sp²) or C(sp²)-C(sp³)Versatile C-C bond formation with high functional group tolerance

These reactions enable the introduction of a wide variety of substituents at the 4-position of the indoline ring, including aryl, vinyl, alkynyl, and alkyl groups. This versatility is paramount for the systematic modification of the electronic and steric properties of the resulting molecules, which is crucial for tailoring their function in specific applications.

Potential Applications in Functional Organic Materials

The ability to precisely modify the structure of this compound through the synthetic strategies outlined above makes it an attractive candidate for the development of novel functional organic materials. By incorporating this building block into larger molecular or polymeric structures, materials with tailored optical, electronic, and physical properties can be designed.

Role in the Development of Dyes and Pigments

The indoline core is a component of several classes of dyes, and the functionalization of this compound can lead to the creation of new chromophores. For example, the introduction of electron-donating or electron-withdrawing groups at the 4-position via cross-coupling reactions can significantly alter the electronic structure of the molecule and, consequently, its absorption and emission properties. Azo dyes, for instance, could potentially be synthesized by diazotization of an amino-substituted derivative of this compound, followed by coupling with a suitable aromatic partner. The resulting dyes might exhibit interesting color properties and could be explored for applications in textiles, printing, and optical data storage.

Integration into Polymeric Structures

The bifunctional nature of this compound (a reactive C-I bond and a secondary amine) allows for its incorporation into polymeric chains. It could serve as a monomer in polymerization reactions such as polycondensation or as a functional unit in the side chain of a pre-existing polymer. For instance, the indoline nitrogen could react with difunctional acid chlorides or epoxides to form polyesters or polyethers, respectively. The iodo-group could then be used for post-polymerization modification, allowing for the introduction of specific functionalities along the polymer backbone. Such polymers could find applications in areas like organic electronics, membranes, and specialty coatings.

Use in Optoelectronic or Photonic Materials

The development of organic materials for optoelectronic and photonic applications, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optical (NLO) materials, often relies on molecules with specific electronic and photophysical properties. By strategically functionalizing this compound, it may be possible to create molecules with desirable characteristics for these applications. For example, coupling with electron-deficient or electron-rich aromatic systems could lead to donor-acceptor molecules with interesting charge-transfer properties. The ability to tune the electronic energy levels and photoluminescence of these materials through synthetic modification of the this compound core is a key advantage in the design of new optoelectronic materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Iodo-5-methylindoline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves iodination of 5-methylindoline using iodine monochloride (ICl) in a polar aprotic solvent like dichloromethane at 0–5°C. Optimization includes controlling stoichiometry (1.1–1.3 equiv ICl) and reaction time (2–4 hrs) to minimize byproducts. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Characterization via 1^1H/13^13C NMR and HRMS is critical for confirming regioselectivity at the 4-position .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H NMR (δ 7.2–7.4 ppm for aromatic protons) and 13^13C NMR (δ 90–100 ppm for C-I coupling) to confirm substitution patterns.
  • Mass Spectrometry : HRMS (ESI+) for molecular ion verification (expected [M+H]+^+ at m/z 247.98).
  • Melting Point Analysis : Compare observed mp (e.g., 61–63°C) with literature values to assess purity .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing samples in dark vials at –20°C, 4°C, and room temperature. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at weekly intervals. UV-Vis spectroscopy (λ~270 nm) can track iodine dissociation. Include antioxidants (e.g., BHT) in solutions to inhibit radical-mediated decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the iodine substituent’s role in cross-coupling reactions involving this compound?

  • Methodological Answer : The C-I bond’s polarization enhances electrophilicity, facilitating Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use DFT calculations (B3LYP/6-31G*) to model transition states and compare activation energies with non-iodinated analogs. Experimentally, track reaction kinetics via in situ 19^19F NMR (if fluorinated partners are used) to quantify oxidative addition rates .

Q. How can researchers evaluate the pharmacological potential of this compound derivatives?

  • Methodological Answer : Screen derivatives for bioactivity using:

  • In vitro assays : Dose-dependent cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7).
  • Target identification : SPR (surface plasmon resonance) to measure binding affinity to enzymes like kinases or proteases.
  • ADMET profiling : Microsomal stability tests and Caco-2 permeability assays to predict pharmacokinetics .

Q. What computational strategies are effective in predicting the reactivity of this compound in complex reaction systems?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) to predict binding modes with MD simulations (GROMACS) to assess solvation effects. Use QM/MM (quantum mechanics/molecular mechanics) for detailed reaction pathway analysis. Validate predictions with kinetic isotope effect (KIE) studies using deuterated analogs .

Data Contradiction and Reproducibility

Q. How should discrepancies in reported melting points or spectral data for this compound be resolved?

  • Methodological Answer : Cross-validate purity using orthogonal methods:

  • HPLC-DAD/MS : Detect impurities co-eluting with the main peak.
  • Elemental Analysis : Confirm %C, %H, %N, and %I match theoretical values.
  • Reproducibility : Replicate synthesis in different labs using standardized protocols (e.g., IUPAC guidelines) to isolate procedural variability .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • DoE (Design of Experiments) : Vary factors like temperature, solvent ratio, and catalyst loading to identify critical process parameters.
  • PAT (Process Analytical Technology) : Use inline FTIR to monitor reaction progress in real time.
  • Statistical Analysis : Apply ANOVA to distinguish significant variables and optimize robustness .

Research Design and Ethical Compliance

Q. How can researchers design studies to explore novel applications of this compound while ensuring ethical compliance?

  • Methodological Answer : For biological studies, adhere to OECD guidelines:

  • Institutional Review : Submit protocols to ethics committees for approval, especially for in vivo models.
  • Data Transparency : Publish full synthetic procedures and spectral data in supplementary materials to enable replication.
  • Safety : Follow RAMP (Recognize, Assess, Minimize, Prepare) principles for handling hazardous intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.